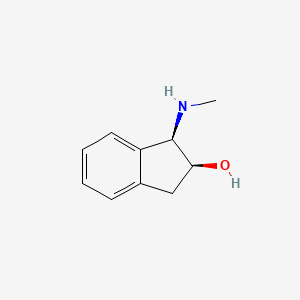
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a dihydroindenol moiety. Its stereochemistry is defined by the (1R,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is catalyzed by supported platinum, which ensures high stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions is critical to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. It is known to facilitate the secretion of norepinephrine, a neurotransmitter involved in the “fight or flight” response. The compound’s effects are mediated through its binding to adrenergic receptors, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
- (1R,2S)-2-(Methylamino)-1-phenylpropyl acetate
- (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
- (1R,2S)-2-(Methylamino)-1-phenylpropane-1-thiol hydrochloride
Comparison: Compared to these similar compounds, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is unique due to its dihydroindenol structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
164347-51-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1 |
InChI Key |
XRSKXRSFBQMVOK-VHSXEESVSA-N |
Isomeric SMILES |
CN[C@H]1[C@H](CC2=CC=CC=C12)O |
Canonical SMILES |
CNC1C(CC2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


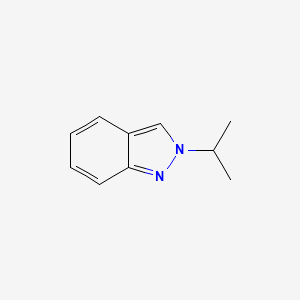
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
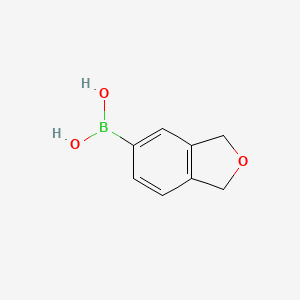
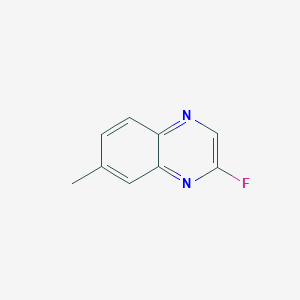
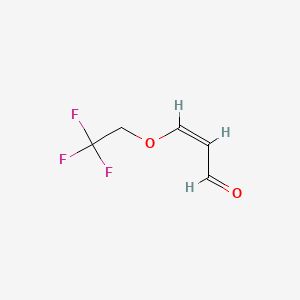

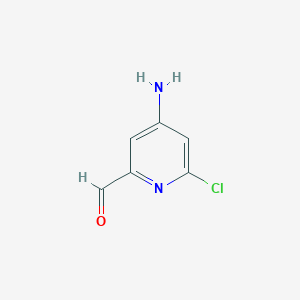
![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
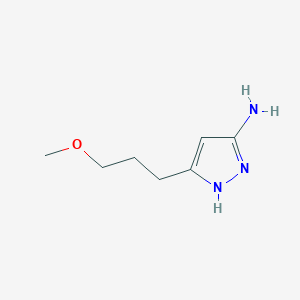
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
